molecular formula C11H9ClN2O3 B11859798 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B11859798
M. Wt: 252.65 g/mol
InChI Key: KAFLUXIYBGSXPL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent at the 2-position, an oxo group at the 4-position, and an ethyl ester group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of o-aminobenzophenones with diethyl malonate under basic conditions to form the corresponding ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Sodium borohydride, ethanol or methanol as solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Reduction: Formation of 4-hydroxyquinazoline derivatives.

    Hydrolysis: Formation of 8-carboxyquinazoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific substituents allow for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

KAFLUXIYBGSXPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl

Origin of Product

United States

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